Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
Description
Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS: 2177263-91-9) is a spirocyclic compound with a molecular formula of C₂₁H₃₂N₂O₃ and a molecular weight of 360.49 g/mol . It is classified as a Research Use Only (RUO) product, intended for non-diagnostic, non-therapeutic applications . Structurally, it features a diazaspiro[4.5]decane core modified with a benzyl group at position 2, a hydroxymethyl substituent at position 4, and a tert-butyl carboxylate protecting group at position 6.
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20(2,3)26-19(25)23-11-9-21(10-12-23)16-22(14-18(21)15-24)13-17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHMNIXGSDVOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110955 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-2-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-91-9 | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-2-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177263-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-2-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups, such as the tert-butyl ester and hydroxymethyl groups. These steps often require specific reagents and catalysts to ensure high yield and selectivity.
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The benzyl group can undergo substitution reactions, where the benzyl group is replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the biological activity and stability of drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of spirocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxymethyl and benzyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis :
The benzyl group at position 2 introduces steric bulk, which may influence receptor binding compared to non-benzylated analogs (e.g., CAS 851325-42-3) . Fluorinated derivatives (e.g., CAS 1375303-54-0) exhibit enhanced metabolic stability due to the electronegative fluorine atom, a feature absent in the target compound .
Safety and Handling :
- Hydrochloride salts (e.g., CAS 851325-42-3) carry specific hazards (e.g., H302), whereas the target compound’s safety data remain unspecified in available sources .
- Compounds with multiple ester groups (e.g., CAS 1259040-07-7) require stringent handling due to flammability risks (P210) .
Synthetic Utility :
- The unsubstituted spirocyclic core (CAS 236406-39-6) serves as a versatile intermediate for further functionalization, whereas the target compound’s hydroxymethyl and benzyl groups limit its role as a final product .
Biological Activity
Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS No. 2177263-91-9) is a complex organic compound notable for its spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₂₁H₃₂N₂O₃
- Molecular Weight : 360.49 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Storage Conditions : Room temperature
| Property | Value |
|---|---|
| Molecular Weight | 360.49 g/mol |
| Molecular Formula | C₂₁H₃₂N₂O₃ |
| CAS Number | 2177263-91-9 |
| EC Number | Not specified |
| Recommended Storage | Room temperature |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting mechanisms that may involve the disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, one study reported a dose-dependent inhibition of cell growth in breast cancer cell lines when treated with this compound.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and leading to downstream effects on cellular processes.
- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways critical for cell growth and survival.
- DNA Interaction : There is potential for this compound to interact with DNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 20 µM to 40 µM depending on the cell line tested.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| Tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₁₈N₂O₂ | 254.37 | Contains a methyl group instead of benzyl |
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | C₁₄H₁₈N₂O₂ | 288.34 | Lacks the tert-butyl group |
| Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₁₈N₂O₂ | 254.33 | Different substitution pattern on the spirocyclic structure |
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 2-benzyl-4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate?
The compound is typically synthesized via reduction of a methyl ester precursor using lithium aluminum hydride (LiAlH4). For example, methyl 2-benzyl-8-substituted-2,8-diazaspiro[4.5]decane-4-carboxylate derivatives are reduced with LiAlH4 in tetrahydrofuran (THF), yielding the hydroxymethyl product with 64–74% efficiency after purification by gradient column chromatography (MeOH/DCM) . In multi-step syntheses, tert-butyl carbamate intermediates are coupled to spirocyclic cores under Mitsunobu-like conditions using azodicarboxamide reagents, followed by reverse-phase (C18) chromatography for purification .
Q. How is the spirocyclic core structure confirmed during characterization?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to verify the spiro junction and substituent positions. Mass spectrometry (MS) is used to validate molecular weight. For example, spirocyclic analogs in patents and research papers are characterized by distinct NMR shifts for the diazaspiro system (e.g., δ 3.5–4.5 ppm for protons adjacent to nitrogen) and MS data matching expected molecular ions .
Q. What purification challenges arise for this compound, and how are they addressed?
Purification challenges include separating polar byproducts (e.g., unreacted starting materials or diastereomers). Reverse-phase chromatography (acetonitrile/water gradients) effectively isolates the target compound, as demonstrated in patent examples with >90% purity . For less polar impurities, normal-phase silica gel chromatography with MeOH/DCM gradients (0–100%) is employed .
Advanced Research Questions
Q. How can researchers optimize the reduction step to improve yields of the hydroxymethyl group?
Yields in LiAlH4-mediated reductions (64–74% ) can be improved by controlling reaction temperature (e.g., reflux in THF) and stoichiometry. Alternative reducing agents, such as sodium borohydride with cerium chloride (CeCl3), may selectively reduce esters without over-reducing sensitive functional groups. Post-reduction quenching with wet THF or ethyl acetate minimizes side reactions .
Q. What role does stereochemistry at the hydroxymethyl position play in biological activity?
Stereochemical control at the hydroxymethyl group (C4) can influence binding affinity to biological targets. For instance, (S)-configured analogs of related spirocyclic carbamates show enhanced activity in kinase inhibition assays due to optimal spatial alignment with hydrophobic pockets in enzymes . Chiral HPLC or enzymatic resolution methods are recommended for isolating enantiopure forms .
Q. How can contradictions in NMR data during structural analysis be resolved?
Discrepancies in NMR assignments (e.g., overlapping peaks for spirocyclic protons) are resolved using 2D techniques like - HSQC and NOESY to differentiate proximal protons. X-ray crystallography provides definitive confirmation of the spiro architecture and substituent orientation, as seen in structurally related diazaspiro compounds .
Q. What methodologies enable diversification of the benzyl substituent for structure-activity studies?
The benzyl group can be modified via reductive alkylation or cross-coupling reactions. For example, substituting the benzyl moiety with pyridinylmethyl or cyclohexylmethyl groups (as in ) involves reacting methyl ester precursors with halide or triflate electrophiles under basic conditions (K2CO3, acetonitrile reflux) .
Q. Why is the 2,8-diazaspiro[4.5]decane scaffold significant in drug discovery?
The scaffold imposes conformational rigidity, enhancing target selectivity and metabolic stability. It is widely used in kinase inhibitors (e.g., ) and autophagy modulators (e.g., ) due to its ability to mimic peptide turn structures while resisting enzymatic degradation .
Q. How does hydrochloride salt formation impact the compound’s physicochemical properties?
Salt formation (e.g., this compound hydrochloride) improves aqueous solubility and crystallinity, facilitating formulation for in vivo studies. The hydrochloride salt is hygroscopic and requires storage under inert conditions to prevent decomposition .
Q. What analytical strategies validate the absence of residual solvents or catalysts?
High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection identifies organic impurities. Inductively coupled plasma mass spectrometry (ICP-MS) detects metal residues (e.g., Al from LiAlH4). Limits are set per ICH guidelines (<0.1% for catalysts) .
Methodological Notes
- Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Scale-Up Synthesis : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for industrial-scale purity .
- Stability Testing : Monitor hydrolytic degradation of the tert-butyl carbamate group under acidic conditions (pH <3) using accelerated stability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
